2,3-Difluoro-4-nitropyridine CAS number and properties
2,3-Difluoro-4-nitropyridine CAS number and properties
An In-depth Technical Guide to 2,3-Difluoro-4-nitropyridine: Properties, Reactivity, and Applications for Researchers and Drug Development Professionals
Introduction
2,3-Difluoro-4-nitropyridine is a halogenated and nitrated pyridine derivative of significant interest to researchers in organic synthesis and medicinal chemistry. The strategic placement of two fluorine atoms and a nitro group on the pyridine ring creates a highly reactive and versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The electron-withdrawing nature of the nitro group, combined with the inherent properties of the pyridine core and the presence of fluorine, makes this compound a valuable scaffold for creating novel therapeutic agents. The introduction of fluorine into drug candidates can modulate various properties, including metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the chemical and physical properties, reactivity, and potential applications of 2,3-Difluoro-4-nitropyridine, with a focus on its utility in the development of new pharmaceuticals. While a specific CAS number for 2,3-difluoro-4-nitropyridine is not readily found in major chemical databases, this guide will draw upon the well-established chemistry of closely related isomers and analogous compounds to provide a robust theoretical and practical framework for its use.
Chemical Identity and Physicochemical Properties
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IUPAC Name: 2,3-Difluoro-4-nitropyridine
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Molecular Formula: C₅H₂F₂N₂O₂
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Molecular Weight: 160.08 g/mol
The physicochemical properties of 2,3-Difluoro-4-nitropyridine can be estimated based on data from its isomers and related compounds. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its pharmacokinetic profile in potential drug candidates.
| Property | Estimated Value | Rationale/Comparison |
| Melting Point (°C) | 70 - 85 | Isomers such as 4-fluoro-2-nitropyridine have a reported melting point of 77.8 °C.[2] The exact value for the 2,3-difluoro isomer will depend on its crystal lattice structure. |
| Boiling Point (°C) | ~210 - 230 | 4-Fluoro-2-nitropyridine has a predicted boiling point of around 213-225 °C.[2] The additional fluorine atom may slightly alter this. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Limited solubility in water. | The polar nitro group and pyridine nitrogen suggest solubility in polar organic solvents. Halogenated aromatic compounds often have limited aqueous solubility. |
| Appearance | Pale yellow to yellow crystalline solid | Nitrated aromatic compounds are typically yellow in color. |
Synthesis and Reactivity
The synthesis of 2,3-Difluoro-4-nitropyridine would likely proceed through one of two general pathways: nitration of a difluoropyridine precursor or fluorination of a nitropyridine precursor.
1. Nitration of 2,3-Difluoropyridine:
Direct nitration of pyridine itself is often low-yielding due to the deactivating effect of the nitrogen atom.[3] However, nitration of substituted pyridines can be achieved, typically using a mixture of nitric acid and sulfuric acid. The synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide has been successfully achieved using potassium nitrate in sulfuric acid.[4] A similar approach could potentially be adapted for the nitration of 2,3-difluoropyridine.
2. Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for 2,3-Difluoro-4-nitropyridine is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group strongly activates the pyridine ring towards attack by nucleophiles. In this specific isomer, there are two potential sites for substitution: the fluorine atoms at the C-2 and C-3 positions.
The general mechanism for SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group, in this case, a fluoride ion, is then expelled to restore aromaticity.
Figure 1: Generalized Nucleophilic Aromatic Substitution Mechanism.
The regioselectivity of the nucleophilic attack will be governed by the relative stability of the resulting Meisenheimer complex. The fluorine atom at the C-2 position is expected to be more susceptible to substitution due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group at the C-4 position.
Applications in Drug Discovery and Organic Synthesis
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve cell permeability and oral bioavailability.
The 2,3-difluoro-4-nitropyridine scaffold is a valuable precursor for the synthesis of a wide range of substituted pyridines. The nitro group can be readily reduced to an amine, which can then be further functionalized. The remaining fluorine atom can also be displaced by a second nucleophile, allowing for the creation of diverse molecular architectures. Pyridone structures, which can be derived from substituted pyridines, are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities.[5]
Experimental Protocol: A Representative Nucleophilic Aromatic Substitution Reaction
The following is a representative, step-by-step protocol for the reaction of 2,3-Difluoro-4-nitropyridine with a generic primary amine.
Objective: To synthesize a 2-amino-3-fluoro-4-nitropyridine derivative via nucleophilic aromatic substitution.
Materials:
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2,3-Difluoro-4-nitropyridine (1.0 eq)
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Primary amine (1.1 eq)
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Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or THF)
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Inert gas (e.g., Nitrogen or Argon)
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Standard laboratory glassware and work-up reagents
Procedure:
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Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2,3-Difluoro-4-nitropyridine.
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Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially if the nucleophile or product is sensitive.
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Dissolution: Add the anhydrous polar aprotic solvent to dissolve the starting material completely.
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Rationale: A polar aprotic solvent is used to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.
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Addition of Nucleophile: Slowly add the primary amine to the stirred solution at room temperature.
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Rationale: Slow addition helps to control any potential exotherm from the reaction.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction may require gentle heating to proceed at a reasonable rate.
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Rationale: Reaction monitoring is essential to determine the optimal reaction time and prevent the formation of byproducts.
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
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Rationale: The aqueous work-up serves to remove the polar aprotic solvent and any water-soluble byproducts.
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Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.
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Rationale: Multiple extractions ensure complete recovery of the product. The brine wash helps to remove any remaining water from the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Rationale: Removal of residual water is important before concentrating the solvent to prevent hydrolysis of the product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3-fluoro-4-nitropyridine derivative.
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Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity.
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Figure 2: Experimental workflow for a typical SNAr reaction.
Safety and Handling
Based on the safety data for related nitrated and fluorinated pyridines, 2,3-Difluoro-4-nitropyridine should be handled with care.[6][7][8][9][10]
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Hazards:
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]
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Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[6][10]
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Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation is a risk.[7]
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Handling and Storage:
Conclusion
2,3-Difluoro-4-nitropyridine represents a highly valuable and reactive building block for organic synthesis and drug discovery. Its unique electronic properties, arising from the combination of the pyridine core, two fluorine atoms, and a nitro group, make it an ideal substrate for nucleophilic aromatic substitution reactions. This allows for the facile introduction of a wide range of functional groups, enabling the synthesis of diverse and complex molecular scaffolds. While the specific compound may not be readily available commercially, the principles of its synthesis and reactivity are well-understood from the extensive literature on related fluorinated and nitrated pyridines. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the chemistry of compounds like 2,3-Difluoro-4-nitropyridine is essential for the design and development of the next generation of therapeutic agents.
References
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Watson International. Safety Data Sheet: 3-Fluoro-2-nitropyridine. [Link]
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US EPA. 4-Fluoro-2-nitropyridine Properties. [Link]
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ResearchGate. Nitropyridines: Synthesis and reactions. [Link]
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Fluorine in drug discovery: Role, design and case studies. [Link]
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PubChem. 2,4-Difluoronitrobenzene. [Link]
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Organic Chemistry Portal. Synthesis of 2,3-dihydro-4-pyridones. [Link]
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PubMed. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]
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PMC. Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. [Link]
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MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]
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